(2E)-2-cyano-3-[(2-fluorobenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide
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Overview
Description
(2E)-2-CYANO-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl mercaptan with acryloyl chloride to form an intermediate, which is then reacted with phenyl isocyanate and aniline under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2E)-2-CYANO-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which (2E)-2-CYANO-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE exerts its effects involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group are key functional groups that enable binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
What sets (2E)-2-CYANO-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE apart is its combination of functional groups, which confer unique reactivity and binding properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
Molecular Formula |
C23H18FN3OS |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(E)-3-anilino-2-cyano-3-[(2-fluorophenyl)methylsulfanyl]-N-phenylprop-2-enamide |
InChI |
InChI=1S/C23H18FN3OS/c24-21-14-8-7-9-17(21)16-29-23(27-19-12-5-2-6-13-19)20(15-25)22(28)26-18-10-3-1-4-11-18/h1-14,27H,16H2,(H,26,28)/b23-20+ |
InChI Key |
QAFPTWDSUKUMIR-BSYVCWPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=C(/C#N)\C(=O)NC2=CC=CC=C2)/SCC3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C=C1)NC(=C(C#N)C(=O)NC2=CC=CC=C2)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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